molecular formula C9H8ClN3 B2433268 8-Chloro-2-methylquinazolin-4-amine CAS No. 1691116-87-6

8-Chloro-2-methylquinazolin-4-amine

Cat. No.: B2433268
CAS No.: 1691116-87-6
M. Wt: 193.63
InChI Key: KCQKQSWMDYTWDO-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinazolin-4-amine is a chemical compound with the CAS Number: 1691116-87-6 . It has a molecular weight of 193.64 . The IUPAC name for this compound is the same as the common name . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3/c1-5-12-8-6 (9 (11)13-5)3-2-4-7 (8)10/h2-4H,1H3, (H2,11,12,13) . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Properties

8-Chloro-2-methylquinazolin-4-amine and its derivatives have been explored in the context of cancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of this compound, has shown potential as an apoptosis inducer in cancer cells and demonstrated efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Similarly, compound EP128265 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) has been identified as a highly active inducer of apoptosis in T47D cells (Sirisoma et al., 2008).

Synthetic Methods and Derivatives

Research has also focused on the synthesis and characterization of various derivatives of this compound. For example, a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds were synthesized from 4-chloro-6,7,8-trimethoxyquinazoline, indicating the versatility of this compound in producing a range of compounds (Liu et al., 2007). Additionally, the solvent-free synthesis of various N-substituted 4-amino-2-methylquinazolines under microwave irradiation has been developed, showcasing an efficient and environmentally friendly method (Kurteva et al., 2005).

Antimicrobial and Antifungal Properties

Some studies have also examined the antimicrobial and antifungal properties of this compound derivatives. For instance, the synthesis and antimicrobial activity of novel hydrazinyl quinazoline amine derivatives have been explored, contributing to the understanding of the compound's potential in antimicrobial applications (Samel & Pai, 2011).

Other Applications

Further research includes exploring the compound's use in various chemical reactions and its role in the synthesis of other complex molecules. For example, the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles has been studied, indicating potential applications in synthetic chemistry (Shen et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

8-chloro-2-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQKQSWMDYTWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691116-87-6
Record name 8-chloro-2-methylquinazolin-4-amine
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